

# Allosteric Inhibition of MALT1 by Safimaltib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and experimental data surrounding the allosteric inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) by the first-in-class, potent, and selective inhibitor, **Safimaltib** (JNJ-67856633). This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

## Introduction: MALT1 as a Therapeutic Target

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical signaling protein that plays a central role in the activation of the NF-κB pathway downstream of antigen receptors.[1] MALT1 possesses both a scaffolding function, facilitating the assembly of the CARD11-BCL10-MALT1 (CBM) complex, and a paracaspase enzymatic activity that cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[2][3] Constitutive activation of the NF-κB pathway is a known driver of various B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[4] Therefore, inhibition of MALT1's proteolytic activity presents a promising therapeutic strategy for these malignancies.[5]

**Safimaltib** (JNJ-67856633) is an orally active, potent, and selective allosteric inhibitor of the MALT1 protease.[6] Its allosteric mechanism of action offers a distinct approach to modulating MALT1 activity compared to active-site inhibitors.[3] Preclinical studies have demonstrated its



potential in treating B-cell lymphomas, including models resistant to other therapies like BTK inhibitors.[4]

## **Quantitative Data Summary**

The following tables summarize the available quantitative data on the inhibitory activity of **Safimaltib** against MALT1 and its effects on lymphoma cells.

Table 1: Biochemical Potency of Safimaltib against MALT1

| Assay Type           | Target                 | IC50 (nM) | Reference |
|----------------------|------------------------|-----------|-----------|
| Biochemical Assay    | MALT1                  | 22.4      | [3]       |
| Biochemical Assay    | MALT1                  | 6.81      |           |
| Allosteric Mechanism | E397A-mutated<br>MALT1 | 936       | [3]       |

Table 2: In Vitro Activity of Safimaltib in ABC-DLBCL Cell Lines

| Cell Line | Genotype      | Antiproliferative<br>Activity | Reference |
|-----------|---------------|-------------------------------|-----------|
| OCI-Ly3   | CARD11 mutant | Active                        | [4]       |
| OCI-Ly10  | Active        | [4]                           |           |
| TMD8      | CD79b mutant  | Active                        | [4]       |
| HBL-1     | Active        | [4]                           |           |

Note: Specific IC50/GI50 values for the antiproliferative activity of **Safimaltib** in these cell lines are not publicly available in the provided search results. The available abstracts describe the compound as having "antiproliferative activity" against these cell lines.

Table 3: In Vivo Efficacy of Safimaltib in ABC-DLBCL Xenograft Models



| Model                                           | Dosing Regimen                                                             | Outcome                                      | Reference |
|-------------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------|-----------|
| CARD11-mutant ABC-<br>DLBCL Mouse Model         | 1, 3, 10, 30, 100<br>mg/kg b.i.d. x 28 days;<br>60 mg/kg q.d. x 28<br>days | Dose-dependent<br>tumor growth<br>inhibition | [3]       |
| Patient-Derived Xenograft (PDX) - CARD11 mutant | 10, 30, 100 mg/kg p.o.<br>b.i.d.                                           | Antitumor activity                           | [3]       |
| Patient-Derived Xenograft (PDX) - CD79b mutant  | 10, 30, 100 mg/kg p.o.<br>b.i.d.                                           | Antitumor activity                           | [3]       |

# Signaling Pathways and Mechanism of Action MALT1 Signaling Pathway

MALT1 is a key component of the CBM signalosome, which is crucial for NF- $\kappa$ B activation following B-cell receptor (BCR) stimulation. The pathway is initiated by the activation of upstream kinases, leading to the formation of the CBM complex. This complex then recruits downstream effectors, ultimately leading to the phosphorylation and degradation of  $I\kappa$ B $\alpha$  and the nuclear translocation of NF- $\kappa$ B transcription factors.





Click to download full resolution via product page

Caption: MALT1 Signaling Pathway leading to NF-kB activation.

## **Allosteric Inhibition by Safimaltib**

**Safimaltib** functions as an allosteric inhibitor of MALT1. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the protease function. This prevents the cleavage of MALT1 substrates, thereby blocking downstream NF-kB signaling.



Click to download full resolution via product page

Caption: Mechanism of allosteric inhibition of MALT1 by **Safimaltib**.

## **Experimental Protocols**

The following are representative protocols for key assays used to characterize MALT1 inhibitors. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the preclinical characterization of **Safimaltib**.

# MALT1 Enzymatic Cleavage Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the proteolytic activity of MALT1 using a fluorogenic substrate.

Materials:



- · Recombinant human MALT1 enzyme
- MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- Safimaltib or other test compounds
- 384-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare a serial dilution of **Safimaltib** in assay buffer.
- In a 384-well plate, add the diluted **Safimaltib** or vehicle control.
- Add the MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the MALT1 fluorogenic substrate to each well.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates) over a time course (e.g., 60 minutes) at 37°C.
- Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
- Determine the IC50 value of Safimaltib by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page

Caption: Workflow for a MALT1 enzymatic cleavage assay.



### NF-kB Reporter Assay (Luciferase-Based)

This cell-based assay quantifies the activity of the NF-kB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-kB response element.

#### Materials:

- Lymphoma cell line with an NF-kB-luciferase reporter construct (e.g., stable transfection)
- Cell culture medium and supplements
- Safimaltib or other test compounds
- Stimulating agent (if necessary, e.g., PMA and ionomycin for some cell lines)
- Luciferase assay reagent (e.g., Bright-Glo™ or Dual-Luciferase® Reporter Assay System)
- 96-well white, clear-bottom tissue culture plates
- Luminometer

#### Procedure:

- Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere or stabilize overnight.
- Treat the cells with a serial dilution of Safimaltib or vehicle control for a specified period (e.g., 1-2 hours).
- If the cell line requires stimulation to activate the NF-κB pathway, add the stimulating agent and incubate for an appropriate time (e.g., 6-24 hours). For ABC-DLBCL cell lines with constitutive NF-κB activation, this step may not be necessary.
- After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to the cell lysate.
- Measure the luminescence using a plate-reading luminometer.



- If using a dual-luciferase system, normalize the firefly luciferase signal (NF-κB reporter) to the Renilla luciferase signal (transfection control).
- Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value of Safimaltib.

### Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

#### Materials:

- Lymphoma cell lines (e.g., OCI-Ly3, TMD8)
- Cell culture medium and supplements
- · Safimaltib or other test compounds
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well opaque-walled tissue culture plates
- Luminometer

#### Procedure:

- Seed the lymphoma cells in a 96-well plate at a predetermined optimal density.
- Treat the cells with a serial dilution of **Safimaltib** or vehicle control.
- Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value of **Safimaltib**.

### Conclusion

**Safimaltib** is a promising, first-in-class allosteric inhibitor of MALT1 with demonstrated preclinical activity in models of B-cell lymphomas. Its unique mechanism of action and potent inhibitory effects on the NF-κB signaling pathway make it a compelling candidate for further clinical investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies. Further research into the clinical efficacy and safety of **Safimaltib** will be crucial in determining its future role in the treatment of B-cell malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bowdish.ca [bowdish.ca]
- To cite this document: BenchChem. [Allosteric Inhibition of MALT1 by Safimaltib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8196047#allosteric-inhibition-of-malt1-by-safimaltib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com